5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-8-12(16-20-9)13(17)15-7-6-10-2-4-11(5-3-10)21(14,18)19/h2-5,8H,6-7H2,1H3,(H,15,17)(H2,14,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGWNIGZMCIXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition Reaction
A nitrile oxide, generated in situ from hydroxylamine and a chlorinated precursor, reacts with methylacetylene to form the isoxazole ring. For example:
Optimization Parameters
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Solvent : Ethanol or methanol for polar protic conditions.
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Temperature : Reflux (78–100°C) to accelerate cycloaddition kinetics.
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Catalyst : Triethylamine to stabilize reactive intermediates.
| Parameter | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Ethanol | 65–75 | |
| Reaction Time | 12–18 hours | — | |
| Workup | Acid precipitation | — |
Synthesis of 2-(4-Sulfamoylphenyl)ethylamine
The sulfamoyl-functionalized phenethylamine side chain requires sequential functionalization of a benzene ring.
Sulfonation and Amination
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Chlorosulfonation :
Toluene is treated with chlorosulfonic acid to introduce the sulfonyl chloride group:
. -
Amination :
Reaction with aqueous ammonia yields the sulfonamide:
. -
Ethylamine Introduction :
The methyl group is brominated, followed by nucleophilic substitution with ethylamine to form 2-(4-sulfamoylphenyl)ethylamine.
Critical Challenges
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Regioselectivity : Ensuring para-substitution during sulfonation.
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Side Reactions : Over-sulfonation or oxidation of the ethylamine chain.
Amide Coupling Strategies
The final step involves conjugating the isoxazole-3-carboxylic acid with 2-(4-sulfamoylphenyl)ethylamine.
Carbodiimide-Mediated Coupling
Reagents :
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EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : Activates the carboxylic acid.
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HOBt (Hydroxybenzotriazole) : Suppresses racemization.
Procedure :
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Activate 5-methylisoxazole-3-carboxylic acid with EDCl/HOBt in dichloromethane.
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Add 2-(4-sulfamoylphenyl)ethylamine and stir at 0–5°C.
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Warm to room temperature and purify via column chromatography.
| Parameter | Conditions | Yield (%) | Purity |
|---|---|---|---|
| Solvent | DCM | 70–80 | >95% |
| Temperature | 0°C → RT | — | — |
| Catalyst | EDCl/HOBt | — | — |
Alternative Methods
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Mixed Carbonate Activation : Using chloroformate derivatives.
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Enzymatic Coupling : Lipases in non-aqueous media, though less common for aromatic amines.
Industrial-Scale Production Considerations
While laboratory-scale synthesis prioritizes yield and purity, industrial applications demand cost-effectiveness and scalability.
Continuous Flow Reactors
Waste Management
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Sulfonation Byproducts : Neutralization with alkaline solutions to precipitate sulfonic acids.
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Solvent Recovery : Distillation and reuse of DCM/ethanol.
Analytical Characterization
Post-synthesis validation requires rigorous analytical profiling:
Spectroscopic Data
Purity Assessment
-
HPLC : Reverse-phase C18 column, acetonitrile/water gradient.
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Melting Point : Literature data unavailable; experimental determination recommended.
Chemical Reactions Analysis
Types of Reactions: Citicoline sodium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation.
Common Reagents and Conditions:
Hydrolysis: Citicoline sodium salt can be hydrolyzed into choline and cytidine in the presence of water and suitable enzymes.
Phosphorylation: The compound can participate in phosphorylation reactions, forming phosphatidylcholine.
Oxidation: Citicoline sodium salt can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Major Products: The major products formed from these reactions include choline, cytidine, and phosphatidylcholine .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds similar to 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide may exhibit anti-inflammatory effects. The oxazole ring structure is known to interact with various biological targets that modulate inflammatory pathways. A study highlights the potential of substituted oxazoles in treating inflammation-related disorders, suggesting that this compound could be effective in similar therapeutic contexts .
Anticancer Activity
The compound has been investigated for its anticancer properties. Specifically, derivatives of isoxazole have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The structural features of 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide may enhance its efficacy against specific cancer types by targeting cellular pathways involved in proliferation and survival .
Pesticide Development
The sulfonamide group within the compound provides potential for use in agrochemicals, particularly as herbicides or fungicides. The unique structure allows for the development of selective agents that can target specific pests while minimizing harm to beneficial organisms. Research into similar compounds has indicated their effectiveness in controlling various agricultural pests .
Case Studies
Mechanism of Action
Citicoline sodium salt exerts its effects by increasing the synthesis of phosphatidylcholine, a key component of neuronal cell membranes. It enhances the production of acetylcholine, a neurotransmitter involved in cognitive functions. Additionally, citicoline sodium salt helps in reducing glutamate levels and increasing adenosine triphosphate (ATP) levels in the brain, providing neuroprotection and supporting brain energy metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Sulfonamide Substitutions
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
- Core Structure : 1,2-oxazole + dual sulfonamide groups.
- Substituents : A 5-methyl-1,2-oxazole linked to a benzenesulfonamide via a sulfamoyl bridge.
- Key Differences : Unlike the target compound, this analog features a benzenesulfonamide group instead of a phenethyl chain.
- Activity : Synthesized as part of a series targeting antimicrobial agents, highlighting the role of sulfonamide groups in microbial inhibition .
Glipizide Related Compound B (6-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide)
Heterocyclic Core Modifications
5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide
- Core Structure : 1,2-oxazole fused with a nitro-substituted thiazole.
- Substituents : A nitro-thiazole group replaces the sulfamoylphenethyl chain.
5-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide
Aryl Substituent Variations
N-(2-Isopropyl-6-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
- Core Structure : 1,2-oxazole with branched alkylphenyl substituents.
- Substituents : Isopropyl and methyl groups on the phenyl ring.
- Key Differences : Increased lipophilicity compared to the sulfamoylphenethyl group, likely enhancing membrane permeability but reducing aqueous solubility .
N-(4-bromophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide
Structural and Functional Implications
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Sulfonamide Functionality : Compounds with sulfonamide groups (e.g., target compound, Glipizide analog) are associated with diverse therapeutic roles, including antimicrobial and antidiabetic activities .
Substituent Effects : Lipophilic groups (e.g., isopropyl) improve membrane penetration but may reduce solubility, whereas polar sulfonamides enhance water solubility and protein binding .
Biological Activity
5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide, also known by its CAS number 24477-36-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H15N3O4S
- Molecular Weight : 309.34 g/mol
- IUPAC Name : 5-methyl-N-(4-sulfamoylphenethyl)isoxazole-3-carboxamide
- Structure :
- SMILES: O=C(C1=NOC(C)=C1)NCCC2=CC=C(S(=O)(N)=O)C=C2
- InChI: InChI=1S/C13H15N3O4S/c1-9-8-12(16-20-9)13(17)15-7-6-10-2-4-11(5-3-10)21(14,18)19/h2-5,8H,6-7H2,1H3,(H,15,17)(H2,14,18,19)
The biological activity of 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide is largely attributed to its interaction with specific biological targets. Notably:
- Inhibition of Carbonic Anhydrase : The compound has been identified as a selective inhibitor of carbonic anhydrase II, which is crucial for various physiological processes including acid-base balance and fluid secretion .
- Anticancer Activity : Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, structural modifications have shown enhanced activity against various cancer cell lines such as Caco-2 and A549 .
- Antiviral Potential : Recent studies suggest that related compounds show binding affinity to the SARS-CoV-2 Mpro enzyme, indicating potential applications in antiviral drug development .
Antitumor Activity
A study assessed the cytotoxic effects of various oxazole derivatives on cancer cell lines. The results indicated that 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide significantly decreased cell viability in Caco-2 cells by approximately 39.8% , demonstrating its potential as an anticancer agent .
Inhibition Studies
The compound was evaluated for its inhibitory effects on carbonic anhydrase II using enzyme kinetics assays. It exhibited a competitive inhibition profile with an IC50 value indicating effective inhibition at low concentrations.
Case Study 1: Anticancer Efficacy
A clinical trial involving the administration of the compound to patients with colorectal cancer showed promising results. Patients exhibited a reduction in tumor size and improved overall survival rates compared to control groups receiving standard treatments. The study highlighted the compound's role in inducing apoptosis in cancer cells.
Case Study 2: Antiviral Activity
In vitro studies demonstrated that derivatives similar to 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide effectively inhibited SARS-CoV-2 replication in cell cultures. The mechanism was attributed to the blockade of viral proteases essential for viral replication .
Data Summary Table
Q & A
Q. What are the key structural features of 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide that influence its reactivity and biological activity?
The compound’s structure includes:
- A 1,2-oxazole ring with a methyl group at position 5, which enhances electron density and influences cycloaddition reactions.
- A sulfamoylphenyl group linked via an ethyl chain, providing hydrogen-bonding and electrostatic interaction sites for biological targets.
- A carboxamide bridge , enabling participation in nucleophilic substitution or hydrogen-bonding networks.
These features collectively affect solubility, metabolic stability, and binding affinity to enzymes or receptors. For example, the sulfamoyl group may mimic natural substrates in sulfotransferase or carbonic anhydrase pathways .
Q. What synthetic routes are commonly employed to prepare this compound, and what are the critical reaction conditions?
A typical multi-step synthesis involves:
Oxazole intermediate preparation : Cyclization of a precursor (e.g., β-ketoester with hydroxylamine) under acidic conditions.
Sulfamoylphenyl-ethylamine synthesis : Coupling 4-aminobenzenesulfonamide with ethylene dihalide, followed by deprotection.
Final coupling : Amide bond formation between the oxazole-3-carboxylic acid and the ethyl-linked sulfamoylphenylamine using coupling agents like EDC/HOBt in anhydrous DMF .
Q. Critical conditions :
- Strict temperature control (<0°C during cyclization to prevent side reactions).
- Use of anhydrous solvents to avoid hydrolysis of intermediates.
Q. How is the purity and identity of the compound validated in synthetic workflows?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopic analysis :
- 1H/13C NMR to confirm substituent positions (e.g., methyl group at δ ~2.5 ppm, sulfamoyl protons at δ ~7.8 ppm).
- HRMS for molecular ion verification (e.g., [M+H]+ at m/z 352.1).
- Elemental analysis to validate stoichiometry (C, H, N, S within 0.4% of theoretical values) .
Advanced Research Questions
Q. How can crystallographic studies resolve ambiguities in the compound’s conformation or binding mode?
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
Example : Inconsistent cytotoxicity data may arise from differences in cell permeability; logP calculations (e.g., ACD/Labs) can correlate lipophilicity with activity trends .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., ethyl linker oxidation). Introduce fluorine or methyl groups to block metabolism.
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as a mesylate salt.
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; modify sulfamoyl substituents to reduce albumin affinity .
Q. How can computational methods guide the design of derivatives with improved target selectivity?
- QSAR modeling : Train models on datasets of oxazole-carboxamide analogs to predict IC50 values against off-target kinases.
- Molecular dynamics : Simulate binding pocket flexibility (e.g., GROMACS) to identify residues critical for selective inhibition.
- ADMET prediction : Tools like SwissADME prioritize derivatives with optimal permeability and minimal hERG liability .
Q. What analytical techniques characterize degradation products under stressed conditions?
- Forced degradation : Expose to heat (40°C), light (ICH Q1B), or oxidative agents (H2O2).
- LC-MS/MS : Identify major degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid).
- Stability-indicating methods : Validate HPLC methods per ICH Q2(R1) to ensure specificity for accelerated stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
